Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation to form oxazolone derivatives or reduction to form oxazolidinone derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted oxazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxazolone and oxazolidinone derivatives.
Hydrolysis: The major product is 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways in cancer cells, resulting in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
- Methyl 5-phenyl-1,3-oxazole-4-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Uniqueness
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is unique due to the presence of the chlorine atom at the 5-position of the oxazole ring. This substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxazole ring structure with a chlorine atom at the 5-position and a methyl ester functional group. The molecular formula is C6H6ClN1O3 with a molecular weight of approximately 177.57 g/mol. Its structure is pivotal in determining its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens by interfering with microbial enzymes, which is crucial for their survival.
Microorganism | Activity |
---|---|
Escherichia coli | Moderate inhibition |
Staphylococcus aureus | Significant inhibition |
Candida albicans | Effective antifungal activity |
The compound's mechanism involves the inhibition of specific enzymes that are essential for microbial metabolism, leading to cell death or growth inhibition.
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells, particularly in colorectal cancer cell lines (Caco-2). The compound demonstrated a significant reduction in cell viability compared to untreated controls.
Cell Line | Viability (%) | p-value |
---|---|---|
Caco-2 (untreated) | 100% | - |
Caco-2 (treated) | 39.8% | <0.001 |
The apoptosis mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, indicating potential for therapeutic applications in cancer treatment .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells.
Antimicrobial Mechanism
The compound inhibits microbial enzymes critical for metabolic processes, thus disrupting cell wall synthesis and function. This leads to increased permeability and eventual lysis of microbial cells.
Anticancer Mechanism
In cancer cells, the compound triggers apoptotic pathways by modulating signaling cascades that lead to cell cycle arrest and programmed cell death. This effect is often enhanced when combined with other chemotherapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anticancer Research
In vitro studies on Caco-2 cells revealed that treatment with this compound resulted in significant apoptosis induction. The study highlighted the compound's potential as an adjunct therapy in colorectal cancer treatment, warranting further investigation into its efficacy in vivo .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Appropriate precursors such as chloroacetyl chloride and methyl oxazolate derivatives.
- Reagents : Use of bases like sodium hydroxide or potassium carbonate during reactions.
- Conditions : The reaction is generally carried out under reflux conditions to facilitate complete conversion.
The following table summarizes different synthetic routes:
Route | Yield (%) | Conditions |
---|---|---|
Route A | 75% | Reflux in ethanol |
Route B | 85% | Microwave-assisted synthesis |
Properties
Molecular Formula |
C6H6ClNO3 |
---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H6ClNO3/c1-3-4(6(9)10-2)5(7)11-8-3/h1-2H3 |
InChI Key |
BETPUTJXKXNYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)Cl |
Origin of Product |
United States |
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